![molecular formula C18H17BrN2O3 B4012407 (4-bromophenyl)[3-nitro-4-(1-piperidinyl)phenyl]methanone](/img/structure/B4012407.png)
(4-bromophenyl)[3-nitro-4-(1-piperidinyl)phenyl]methanone
Descripción general
Descripción
The compound belongs to a class of organic molecules characterized by the presence of bromo, nitro, and methanone functional groups attached to phenyl rings, which are further connected to a piperidine ring. Such structures are often explored for their potential reactivity, biological activity, and for the development of new synthetic methodologies or pharmaceutical agents.
Synthesis Analysis
The synthesis of complex molecules involving bromo, nitro, and piperidinyl groups often employs cross-coupling reactions, diazotization, and nucleophilic aromatic substitution as key steps. For example, Qiu et al. (2009) developed a practical synthesis method for 2-fluoro-4-bromobiphenyl, a related compound, using methyl nitrite and 2-fluoro-4-bromoaniline, highlighting the challenges and solutions in synthesizing brominated aromatic compounds (Qiu et al., 2009).
Molecular Structure Analysis
The molecular structure of such compounds is crucial for understanding their reactivity and interaction with biological targets. Crystallographic studies and computational analyses can provide insights into the conformations, electronic distribution, and potential reactive sites of the molecule. The study of halogen...halogen interactions, as discussed by Tothadi et al. (2013), can be particularly relevant for brominated compounds, offering insights into their structural properties and potential for molecular recognition (Tothadi et al., 2013).
Chemical Reactions and Properties
Compounds with bromo, nitro, and piperidinyl groups can undergo a variety of chemical reactions, including nucleophilic substitutions and electrophilic aromatic substitutions. The nitro group, in particular, can be involved in reduction reactions or act as an electron-withdrawing group, affecting the reactivity of the molecule. The synthesis and reactions of nitrated phenols reviewed by Harrison et al. (2005) provide an overview of the types of reactions nitro-aromatic compounds can undergo in the environment and potentially in synthetic contexts (Harrison et al., 2005).
Propiedades
IUPAC Name |
(4-bromophenyl)-(3-nitro-4-piperidin-1-ylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O3/c19-15-7-4-13(5-8-15)18(22)14-6-9-16(17(12-14)21(23)24)20-10-2-1-3-11-20/h4-9,12H,1-3,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHMVPKIDMCWWSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)C(=O)C3=CC=C(C=C3)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



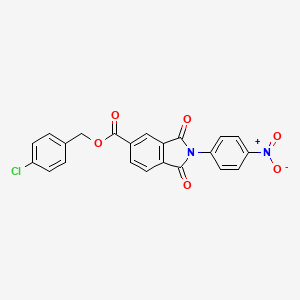


![2-[(4-butyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]-N,N-diethylacetamide](/img/structure/B4012352.png)
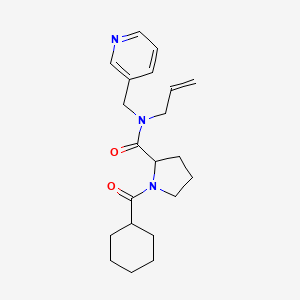
![1-{3-[(1-methyl-1H-imidazol-2-yl)thio]-4-nitrophenyl}piperidine](/img/structure/B4012370.png)

![N-[(1-cyclohexyl-3-piperidinyl)methyl]-N-(3-pyridinylmethyl)-1,3-thiazole-4-carboxamide](/img/structure/B4012380.png)
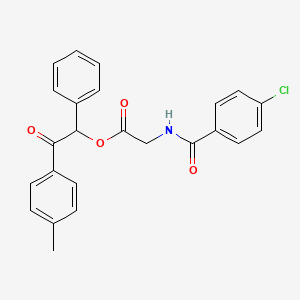

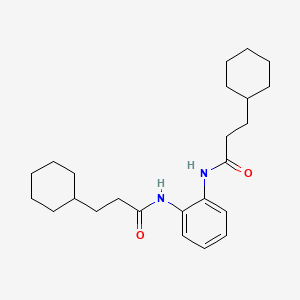

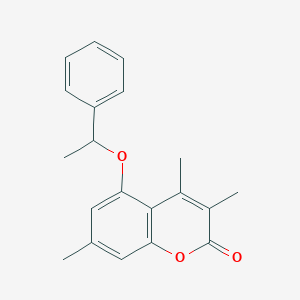
![(4-methoxy-1-naphthyl)[2-(4-methyl-1-piperazinyl)-5-nitrophenyl]methanone](/img/structure/B4012436.png)